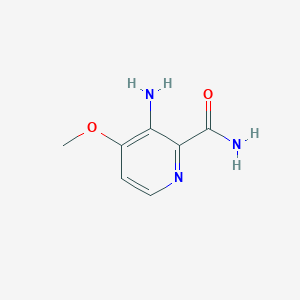
3-Amino-4-methoxypicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methoxypicolinamide is an organic compound with the molecular formula C7H9N3O2 It is a derivative of picolinamide, characterized by the presence of an amino group at the 3-position and a methoxy group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Amination: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-4-methoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Methanol (CH3OH) with sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-Nitro-4-methoxypicolinamide.
Reduction: this compound.
Substitution: Various substituted picolinamides depending on the nucleophile used.
科学的研究の応用
3-Amino-4-methoxypicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 3-Amino-4-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-4-methoxypyridine: Similar structure but lacks the amide group.
4-Methoxypicolinamide: Similar structure but lacks the amino group.
3-Amino-4-methylpyridine: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-Amino-4-methoxypicolinamide is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
3-amino-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-12-4-2-3-10-6(5(4)8)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |
InChIキー |
JMAZFJMQJZYBDV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



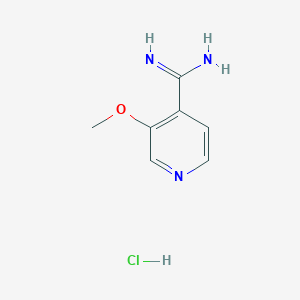
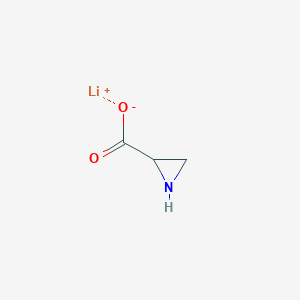

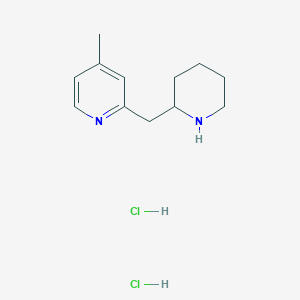
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
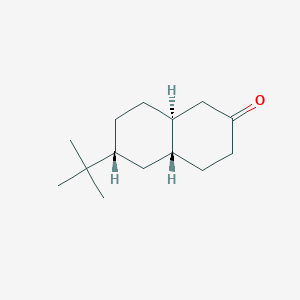
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)
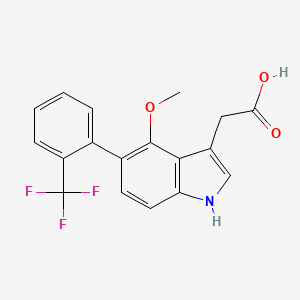

![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
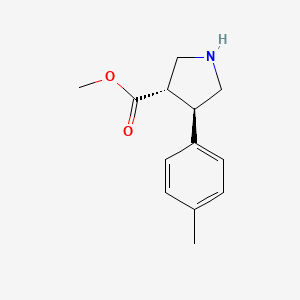
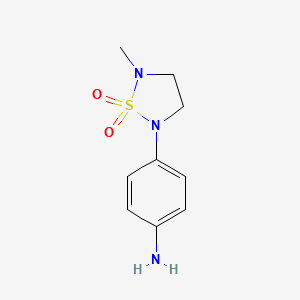
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
